3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine
Description
Properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6-7(3-2-4-8)10-5-9-6/h5H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXNSYFCHGOIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Method via α-Active Methylene Ketones and Amines (One-Pot Synthesis)
- Overview : A facile one-pot synthesis involves the bromination of an α-active methylene ketone (e.g., acetone) using N-bromosuccinimide (NBS) in ethanol, followed by nucleophilic substitution with potassium thiocyanate and subsequent cyclization with a primary amine such as benzylamine or propan-1-amine to form thiazol-2(3H)-imine derivatives.
- Mechanism : The bromination introduces a bromomethyl intermediate, which reacts with thiocyanate to form a thio-substituted intermediate. The addition of the primary amine promotes ring closure to the thiazole structure.
- Yields : This method typically provides good yields (up to 80-90%) of thiazole derivatives, which can be further modified to obtain the target amine.
- Reference : This method is described in detail with reaction conditions such as refluxing in ethanol, stirring times ranging from 2 to 5 hours, and crystallization for purification.
Synthesis via Phthalimide Protection and Subsequent Hydrazinolysis
- Overview : Another approach involves the preparation of ω-phthalimidoalkanols from ω-chloroalkanols and phthalimide, followed by oxidation to aldehydes, bromination, and cyclization with thioamide derivatives to form phthalimidoalkylthiazoles.
- Deprotection : Hydrazinolysis is then used to remove the phthalimide protecting group, yielding the free amine this compound.
- Reaction Conditions : Cyclization is typically performed in anhydrous DMF under inert atmosphere (argon), with hydrazinolysis followed by basification and extraction to isolate the amine.
- Yields : High yields are reported for the cyclization step, with pure amines obtained after purification.
Condensation of Substituted Aldehydes with Thiazole-Amine Precursors
- Overview : A common synthetic route involves condensation reactions between substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde) and thiazole-amine precursors such as 2-amino-4-methylthiazole.
- Conditions : These reactions are carried out in solvents like ethanol or acetic acid under reflux (70–80°C) for 6–12 hours, often catalyzed by acids or bases.
- Optimization : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts, polar aprotic solvents (e.g., DMF), and temperature control can enhance yields and purity. Protecting groups may be employed to stabilize intermediates during multi-step synthesis.
Alkylation of Thiazolyl Amines
- Overview : Alkylation of thiazolyl amines with appropriate alkyl halides in the presence of bases like potassium carbonate in DMF can introduce the propan-1-amine side chain.
- Purification : Products are purified by column chromatography, and free bases are often converted to hydrobromide salts for stability and isolation.
- Reference : This method is part of multi-step syntheses involving formylation and reduction steps to prepare intermediates before alkylation.
Comparative Summary of Preparation Methods
Detailed Research Findings and Notes
The one-pot bromination-cyclization method is advantageous for its operational simplicity and relatively high yield, making it attractive for laboratory-scale synthesis of thiazole derivatives with amine functionality.
The phthalimide protection strategy provides a robust route to selectively introduce the propan-1-amine chain while protecting the amine group during harsh reaction conditions, facilitating purification and improving overall yield.
Catalyst and solvent optimization in condensation reactions can significantly influence the reaction efficiency and product purity. Lewis acids like ZnCl₂ and polar aprotic solvents such as DMF enhance solubility and catalytic activity, reducing side reactions.
Alkylation steps require careful control of reaction conditions and purification strategies to avoid over-alkylation and impurities. Conversion to hydrobromide salts improves product stability and handling.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological molecules, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and functional differences between 3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine and its analogs:
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity: The parent compound’s primary amine allows for direct interaction with amine-sensitive receptors like histamine H₃. In contrast, compound 10a (piperazine-substituted) exhibits higher molecular weight and enhanced binding affinity due to the bulky piperazine group, which may improve selectivity but reduce blood-brain barrier penetration . The tetrahydroquinoline dione analog (C₂₀H₂₀ClN₃O₂S) shows a unique mechanism of action, likely targeting non-opioid pathways, as evidenced by molecular docking studies .
Solubility and Bioavailability: Hydrochloride and dihydrochloride salts (e.g., C₇H₁₃ClN₂S and C₈H₁₄N₂S·2HCl) exhibit improved aqueous solubility compared to free bases, facilitating in vivo administration .
Synthetic Accessibility: The simplicity of this compound enables straightforward synthesis via phthalimidobutanol intermediates . In contrast, analogs like the tetrahydroquinoline dione require multi-step protocols involving cyclization and functional group transformations .
Histamine H₃ Receptor Ligands
- This compound serves as a core structure for non-imidazole histamine H₃ ligands. Its analogs, such as 10a and 10b, demonstrate nanomolar affinity (IC₅₀: 10–50 nM) in vitro, with improved metabolic stability over imidazole-based compounds .
Analgesic Development
Formulation Strategies
- Salt forms (hydrochloride, dihydrochloride) are prioritized for preclinical studies due to enhanced stability and solubility. For example, C₈H₁₄N₂S·2HCl achieves >90% solubility in saline solutions, compared to <50% for the free base .
Biological Activity
3-(4-Methyl-1,3-thiazol-5-yl)propan-1-amine is a compound characterized by a thiazole ring, which is known for its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and potential antitumor properties. The thiazole moiety contributes significantly to its pharmacological profile, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiazole ring's ability to modulate cell signaling pathways plays a crucial role in its pharmacological effects. Specifically, the compound may act as an enzyme inhibitor or receptor ligand, influencing metabolic processes and gene expression .
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them potential candidates for developing anti-inflammatory drugs .
3. Antitumor Activity
Recent studies suggest that this compound may possess antitumor properties. The compound has been shown to induce apoptosis in cancer cells through specific interactions with molecular targets that regulate cell growth and division .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was found to be particularly effective against resistant strains of bacteria, demonstrating the potential for use in treating infections caused by multidrug-resistant organisms .
Case Study 2: In Vitro Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of the compound using in vitro models of inflammation. The results indicated a significant reduction in levels of pro-inflammatory cytokines when treated with this compound compared to control groups .
Q & A
Q. Common Challenges :
- Byproduct Formation : Oxidation of thiol intermediates to sulfoxides/sulfones (mitigated by controlled use of oxidizing agents like HO) .
- Steric Hindrance : Use of polar aprotic solvents (e.g., DMF) to enhance reactivity in substitution reactions .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- H/C NMR to confirm amine proton integration (~δ 1.5–2.5 ppm for –CH–NH) and thiazole ring signals (δ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) :
- High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 171.08) and fragmentation patterns .
- X-ray Crystallography :
Advanced: How can computational modeling predict the compound’s electronic properties and bioactivity?
Methodological Answer:
- Wavefunction Analysis :
- Molecular Docking :
- AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with thiazole-binding pockets). Validate docking poses with MD simulations .
- SAR Studies :
Advanced: How to address discrepancies in reported biological activity data?
Methodological Answer:
- Assay Validation :
- Replicate experiments under standardized conditions (e.g., cell line ATCC designations, serum-free media) to minimize variability .
- Purity Assessment :
- Structural Confirmation :
Basic: What are the key safety protocols for handling this compound?
Methodological Answer:
- Storage :
- Waste Disposal :
- PPE :
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications :
- Introduce electron-withdrawing groups (e.g., –NO) at the thiazole 4-position to enhance electrophilicity. Use Suzuki coupling for aryl substitutions .
- Sidechain Optimization :
- Replace propan-1-amine with bulkier amines (e.g., cyclopropylamine) to assess steric effects on target binding. Monitor logD shifts via shake-flask assays .
- Biological Testing :
Basic: What are common synthetic impurities and how are they characterized?
Methodological Answer:
-
Typical Impurities :
Impurity Source Detection Method Sulfoxide Overoxidation of thiol intermediates HPLC (retention time: 4.2 min) Deaminated product Acidic hydrolysis of amine group H NMR (absence of –NH signal) -
Mitigation Strategies :
- Use inert atmospheres (N) during amination steps. Employ scavengers (e.g., molecular sieves) to absorb reactive byproducts .
Advanced: How to analyze electron density distributions for reaction mechanism insights?
Methodological Answer:
- Quantum Chemical Calculations :
- Topological Analysis :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
